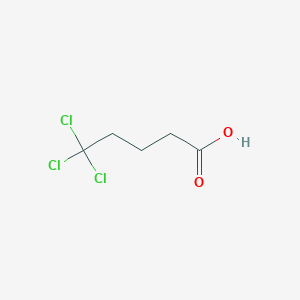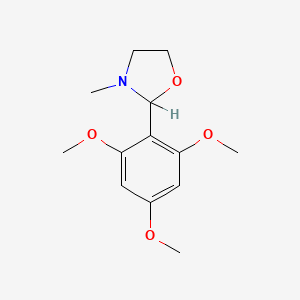
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . This compound features an oxazolidine ring substituted with a 3-methyl group and a 2,4,6-trimethoxyphenyl group. The presence of the trimethoxyphenyl group is significant due to its pharmacophoric properties, which contribute to the compound’s biological activities .
Méthodes De Préparation
The synthesis of 3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate amine and a methylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Applications De Recherche Scientifique
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s trimethoxyphenyl group is known for its bioactivity, making it useful in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine involves its interaction with specific molecular targets. The trimethoxyphenyl group can inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications. The uniqueness of this compound lies in its oxazolidine ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl-containing compounds.
Propriétés
Numéro CAS |
101932-26-7 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
3-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C13H19NO4/c1-14-5-6-18-13(14)12-10(16-3)7-9(15-2)8-11(12)17-4/h7-8,13H,5-6H2,1-4H3 |
Clé InChI |
BHLAYNZWHMXGAZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOC1C2=C(C=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


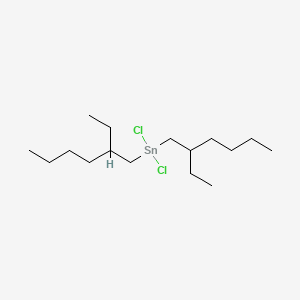
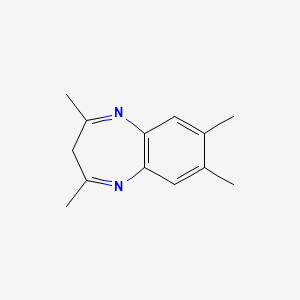
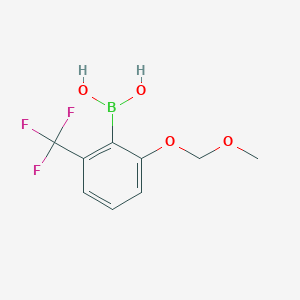


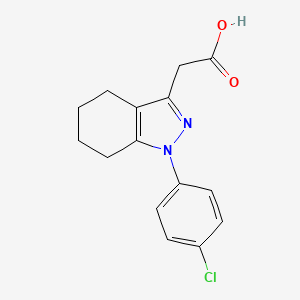

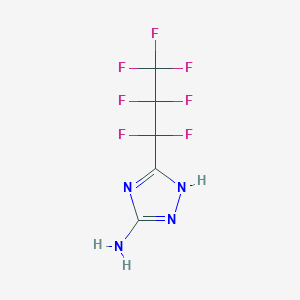
![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
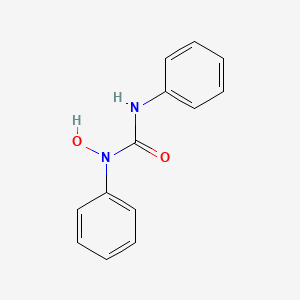
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine](/img/structure/B14153324.png)
